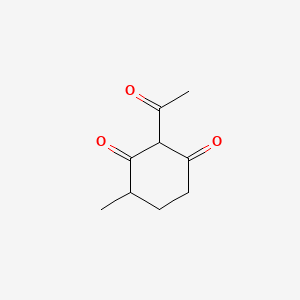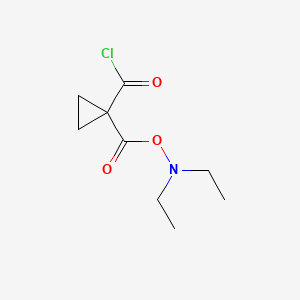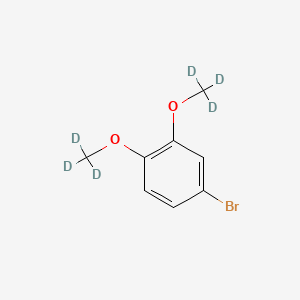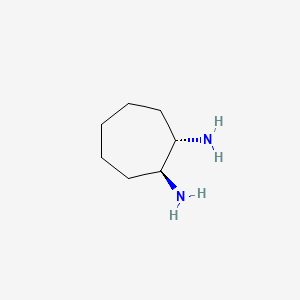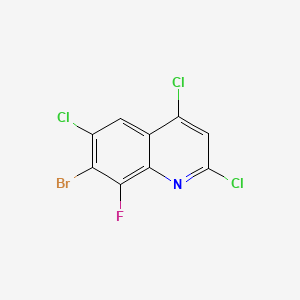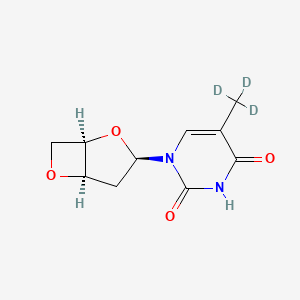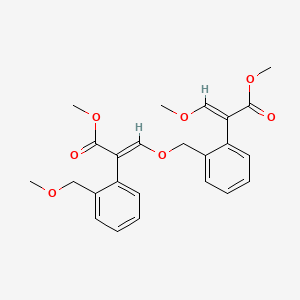
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of acrylates, which are widely used in various chemical and industrial applications due to their reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzyl ether intermediate, followed by the introduction of the acrylate moiety through esterification reactions. Common reagents used in these reactions include methanol, benzyl alcohol, and various catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as distillation and crystallization are employed to purify the final product. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions that could lead to impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include various substituted acrylates, alcohols, and ketones, depending on the specific reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of (E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromomethyl methyl ether: Another compound with a similar methoxy group but different reactivity and applications.
Sulfur compounds: These compounds share some structural similarities but differ significantly in their chemical behavior and uses.
Uniqueness
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C24H26O7 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
methyl (E)-3-methoxy-2-[2-[[(E)-3-methoxy-2-[2-(methoxymethyl)phenyl]-3-oxoprop-1-enoxy]methyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-27-13-17-9-5-7-11-19(17)22(24(26)30-4)16-31-14-18-10-6-8-12-20(18)21(15-28-2)23(25)29-3/h5-12,15-16H,13-14H2,1-4H3/b21-15+,22-16+ |
InChI-Schlüssel |
KHYRUAWYLSRGBV-YHARCJFQSA-N |
Isomerische SMILES |
COCC1=CC=CC=C1/C(=C\OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC)/C(=O)OC |
Kanonische SMILES |
COCC1=CC=CC=C1C(=COCC2=CC=CC=C2C(=COC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


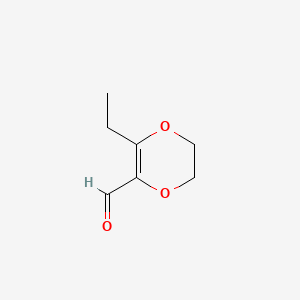
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)

